molecular formula C15H19F2NO4 B8098433 Boc-3,5-difluoro-D-homophenylalanine

Boc-3,5-difluoro-D-homophenylalanine

Cat. No.: B8098433
M. Wt: 315.31 g/mol
InChI Key: HMEBRPWJVMJDBK-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-3,5-difluoro-D-homophenylalanine is a useful research compound. Its molecular formula is C15H19F2NO4 and its molecular weight is 315.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-4-(3,5-difluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F2NO4/c1-15(2,3)22-14(21)18-12(13(19)20)5-4-9-6-10(16)8-11(17)7-9/h6-8,12H,4-5H2,1-3H3,(H,18,21)(H,19,20)/t12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMEBRPWJVMJDBK-GFCCVEGCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC1=CC(=CC(=C1)F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCC1=CC(=CC(=C1)F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextual Significance of Fluorinated Amino Acids in Peptide Science and Medicinal Chemistry Research

The strategic incorporation of fluorine into amino acids is a widely recognized strategy in medicinal chemistry to modulate the properties of peptides and proteins. beilstein-journals.orgnih.gov The replacement of hydrogen with fluorine can significantly alter the biophysical and chemical characteristics of the amino acid and, consequently, the resulting peptide. beilstein-journals.org These modifications arise from the unique properties of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine bond. beilstein-journals.org

The introduction of fluorine can influence a peptide's conformation, hydrophobicity, metabolic stability, and binding affinity for its biological target. beilstein-journals.orgnih.gov For instance, the presence of fluorine can enhance the enzymatic stability of a peptide by shielding susceptible bonds from proteolytic cleavage. researchgate.net Furthermore, fluorinated aromatic amino acids are valuable for creating peptides with altered protein-protein interaction profiles and modified solubility. proquest.com The effect of fluorination can be profound, with the number and position of fluorine atoms on an amino acid side chain having the potential to significantly modify key properties such as polarity and secondary structure propensity.

Importance of D Homophenylalanine Analogues As Unnatural Amino Acid Building Blocks

Unnatural amino acids, those not found in the natural protein synthesis machinery, are crucial in modern drug discovery for creating peptide-based therapeutics with improved pharmacological profiles. researchgate.netnih.gov D-amino acids, the enantiomers of the naturally occurring L-amino acids, are particularly important in this regard. Peptides incorporating D-amino acids often exhibit enhanced stability against degradation by proteases, which are typically specific for L-amino acid residues. This increased stability can lead to a longer half-life in biological systems. nih.gov

Homophenylalanine, which contains an additional methylene (B1212753) group in its side chain compared to phenylalanine, provides a means to alter the conformational properties of a peptide backbone. nih.gov The use of D-homophenylalanine analogues combines the benefits of the D-configuration with the conformational influence of the extended side chain. These building blocks allow for the design of peptidomimetics with novel three-dimensional structures, which can lead to optimized binding to target receptors or enzymes. nih.gov The structural modifications endowed by D-homophenylalanine analogues can influence receptor interactions and potentially improve therapeutic efficacy.

Applications in Advanced Chemical Biology and Medicinal Chemistry Research

Development of Molecular Probes and Chemical Tools for Biochemical Studies

The introduction of fluorinated amino acids into peptides and proteins provides a powerful method for creating molecular probes to investigate complex biological systems. rsc.org The fluorine atoms in Boc-3,5-difluoro-D-homophenylalanine serve as highly sensitive reporters of their local environment, making them ideal for nuclear magnetic resonance (NMR) spectroscopy studies.

Detailed Research Findings:

¹⁹F NMR Spectroscopy: The primary application of incorporating compounds like this compound is to enable ¹⁹F NMR studies. nih.gov Natural proteins lack a fluorine signal, so the introduction of a fluorinated residue provides a clear and distinct spectroscopic window with no background interference. wikipedia.org The chemical shift of the ¹⁹F nucleus is exquisitely sensitive to changes in its immediate surroundings, allowing researchers to monitor protein folding, conformational changes, and interactions with other molecules in real-time. nih.gov

Enzyme Mechanism and Inhibition Studies: Fluorinated amino acids are instrumental in studying enzyme kinetics and mechanisms. chemimpex.com By replacing a natural amino acid with a fluorinated analog at a critical position within a peptide substrate or inhibitor, researchers can probe the interactions within an enzyme's active site. The strong electron-withdrawing nature of the fluorine atoms can alter the electronic properties of the phenyl ring, influencing binding affinity and providing insights into the forces driving molecular recognition.

Protein Stability and Dynamics: The incorporation of fluorinated amino acids can enhance the thermal and chemical stability of proteins. nih.govnyu.edu This stabilization effect is valuable for structural biology studies that require robust protein samples. Furthermore, ¹⁹F NMR can be used to study the dynamics of different protein regions, providing a more detailed picture of protein function than static crystal structures alone. wikipedia.org

| Enhanced Stability | Can increase the thermal and proteolytic stability of peptides and proteins, facilitating their study. nih.govnyu.edu | Circular Dichroism, Differential Scanning Calorimetry |

Application in Fragment-Based Drug Discovery (FBDD) Research

Fragment-based drug discovery (FBDD) has emerged as a powerful alternative to traditional high-throughput screening. FBDD identifies low-molecular-weight compounds (fragments) that bind weakly to a biological target, which are then optimized into potent drug candidates. nih.gov Fluorinated fragments, including derivatives of this compound, offer significant advantages in this process, particularly when coupled with ¹⁹F NMR screening techniques. lifechemicals.com

Detailed Research Findings:

High-Throughput ¹⁹F NMR Screening: One of the most significant applications of fluorinated fragments is in ¹⁹F NMR-based screening. lifechemicals.com Because the ¹⁹F NMR spectrum has a wide chemical shift range and no endogenous background, multiple fluorinated fragments can be combined into "cocktails" for simultaneous screening against a protein target. nih.gov This dramatically increases the throughput compared to standard ¹H NMR screening, where signal overlap limits cocktail size. nih.gov A library of approximately 1,200 fluorinated compounds can provide similar chemical diversity to a standard library of 2,000 non-fluorinated fragments. nih.gov

Improved Hit Identification: When a fluorinated fragment binds to a target, its ¹⁹F NMR signal can shift or broaden, providing a clear and unambiguous indicator of a binding event (a "hit"). lifechemicals.com This direct detection method is highly sensitive and allows for the accurate determination of binding affinities, even for very weak interactions typical in FBDD.

Enhanced Physicochemical Properties: Incorporating fluorine into fragments can improve their drug-like properties. Fluorination can enhance binding affinity, increase metabolic stability, and improve membrane permeability. nih.gov These benefits mean that the fluorine atom, initially included as a screening tag, can often be retained and leveraged during the subsequent lead optimization process. nih.gov

Table 2: Comparison of ¹H NMR vs. ¹⁹F NMR in FBDD Screening

Parameter Standard ¹H NMR Screening ¹⁹F NMR Screening
Background Signals High background from the protein and buffer components. Virtually no background signal. wikipedia.org
Screening Throughput Lower; typically 5-6 compounds per cocktail due to signal overlap. nih.gov Higher; up to 20 compounds per cocktail. nih.gov
Hit Validation Requires more complex deconvolution to identify the binding fragment. Direct and unambiguous identification of the binding fragment. lifechemicals.com

| Sensitivity | Sensitive, but can be challenging to detect very weak binders. | Highly sensitive to weak binding events. |

Utilization in Material Science Research and Advanced Polymer Design

The unique properties of fluorinated amino acids are also being harnessed in material science to create novel polymers and biomaterials with advanced characteristics. The incorporation of building blocks like this compound into polymer chains can be used to precisely control the macroscopic properties of the resulting materials. nyu.edu

Detailed Research Findings:

Enhanced Thermal and Chemical Stability: Fluorination is a well-established strategy for enhancing the stability of materials. nih.gov The high strength of the carbon-fluorine bond contributes to increased resistance to thermal degradation and chemical attack. nih.gov Polymers incorporating fluorinated amino acids have been shown to exhibit greater stability compared to their non-fluorinated counterparts, making them suitable for applications requiring durability. nyu.edu

Control of Self-Assembly: The introduction of fluorinated residues can be used to direct the self-assembly of protein or peptide-based polymers. nyu.edu The unique hydrophobic and lipophobic nature of fluorinated chains can drive specific intermolecular interactions, leading to the formation of well-ordered structures like fibrils, nanoparticles, or hydrogels. This control over macromolecular structure is essential for designing "smart" biomaterials that respond to external stimuli. nyu.edu

Tailored Surface Properties: Fluorine's hydrophobicity can be used to create materials with tailored surface properties. For example, incorporating fluorinated amino acids into polymer coatings can impart hydrophobicity and chemical resistance. chemimpex.com In biomedical applications, such materials can be designed to resist biofouling or to interact with cell membranes in specific ways. Recent research has focused on synthesizing amino-acid-derived polyanions where the hydrophobicity is systematically tailored to control interactions with cells, highlighting the potential for creating advanced drug delivery materials. acs.org

Table 3: Impact of Fluorinated Amino Acid Incorporation on Polymer Properties

Property Effect of Fluorination Potential Application
Thermal Stability Increased resistance to heat-induced degradation. nih.gov High-performance biomaterials, durable coatings.
Chemical Resistance Enhanced stability against chemical denaturants and solvents. nyu.edu Biocatalysts, industrial enzymes.
Hydrophobicity Increased hydrophobicity and lipophobicity. Self-cleaning surfaces, non-stick coatings, controlled drug delivery. acs.org
Self-Assembly Modulates intermolecular forces to guide the formation of specific nanostructures. nyu.edu Tissue engineering scaffolds, responsive hydrogels.

| Proteolytic Stability | Increased resistance to degradation by proteases. nih.gov | Longer-lasting peptide-based therapeutics. |

Advanced Analytical and Spectroscopic Methods for Research Characterization

High-Resolution Mass Spectrometry for Structural Elucidation of Derivatized Products

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the structural elucidation of derivatized products of Boc-3,5-difluoro-D-homophenylalanine. HRMS provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the determination of the elemental composition of a molecule with a high degree of confidence. This is particularly important for fluorinated compounds, as the precise mass of fluorine atoms helps to confirm their incorporation and number within the molecule.

In the analysis of derivatives, HRMS can identify and confirm the structure of products resulting from coupling reactions, deprotection steps, or other chemical modifications. For instance, after incorporating this compound into a peptide sequence, HRMS can verify the mass of the resulting peptide, confirming the successful addition of the fluorinated amino acid. Fragmentation analysis within the mass spectrometer (MS/MS) can further provide sequence information and locate the position of the difluorophenylalanine residue within the peptide chain. The combination of accurate mass measurement and fragmentation patterns is a powerful tool for verifying the successful synthesis of complex, fluorinated biomolecules. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for probing the three-dimensional structure of molecules in solution, providing detailed information about stereochemistry and conformation.

Proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR are routinely employed to characterize this compound and its derivatives.

¹H NMR: In the ¹H NMR spectrum of Boc-protected amino acids, the characteristic signal for the nine protons of the tert-butoxycarbonyl (Boc) group typically appears as a singlet around 1.4 ppm. chemicalbook.comresearchgate.net The protons on the aromatic ring and the aliphatic chain of the homophenylalanine moiety will exhibit specific chemical shifts and coupling patterns that are influenced by the fluorine substituents. chemicalbook.comresearchgate.net

¹³C NMR: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The carbonyl carbon of the Boc group and the carboxylic acid, as well as the carbons of the aromatic ring directly bonded to fluorine, will have distinct chemical shifts. The large C-F coupling constants are a key indicator of fluorine substitution.

¹⁹F NMR: ¹⁹F NMR is particularly valuable for studying fluorinated compounds due to the high sensitivity of the ¹⁹F nucleus and its large chemical shift dispersion, which makes it highly responsive to the local chemical environment. nih.gov The presence of two fluorine atoms at the 3 and 5 positions of the phenyl ring will give rise to specific signals in the ¹⁹F NMR spectrum. nih.gov Changes in the chemical environment, for example upon binding to a protein, can induce significant shifts in the ¹⁹F NMR spectrum, providing insights into molecular interactions. nih.govnih.gov

A representative table of expected NMR data for a related compound, N-(tert-Butoxycarbonyl)-L-phenylalanine, is provided below to illustrate the types of signals observed.

Assignment Shift (ppm)
A11.2
B7.29 to 7.19
C6.59
D4.99
E4.622
F4.398
G3.19
J3.083
K2.908
L1.417
M1.281
Note: Data for N-(tert-Butoxycarbonyl)-L-phenylalanine in CDCl3 at 400 MHz. Source: chemicalbook.com

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the signals observed in 1D NMR spectra and for determining the connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy): This experiment reveals scalar (J-coupling) correlations between protons, typically through two or three bonds. sdsu.edu It is used to identify which protons are coupled to each other, helping to trace out the spin systems within the molecule, such as the protons of the homophenylalanine backbone and the aromatic ring. researchgate.netwalisongo.ac.id

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the chemical shifts of directly attached heteronuclei, most commonly ¹³C or ¹⁵N. nih.gov It is a powerful tool for assigning the signals of carbon atoms in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds). sdsu.edu It is particularly useful for identifying quaternary carbons and for linking different spin systems together, for example, connecting the protons of the aliphatic chain to the carbons of the aromatic ring. researchgate.net

These 2D NMR methods, when used in combination, provide a comprehensive picture of the molecular structure of this compound and its derivatives. walisongo.ac.idacs.org

X-ray Crystallography for Solid-State Structural Determination of Analogues and Complexes

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule in the solid state. While obtaining suitable crystals of this compound itself may be challenging, the structural analysis of its analogues and complexes provides invaluable information. nih.gov

By analyzing the crystal structures of related fluorinated amino acids or peptides containing this residue, researchers can gain insights into:

Bond lengths and angles: Precise measurements of the covalent bonds within the molecule.

Conformation: The preferred arrangement of the atoms in the solid state.

Intermolecular interactions: How the molecules pack together in the crystal lattice, including hydrogen bonding and other non-covalent interactions.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical and Conformational Confirmation

Chiroptical spectroscopy, particularly Circular Dichroism (CD) spectroscopy, is a powerful technique for confirming the stereochemistry and studying the conformation of chiral molecules like this compound. royalsocietypublishing.org

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. royalsocietypublishing.org Since enantiomers interact differently with circularly polarized light, they produce mirror-image CD spectra. researchgate.net This makes CD an excellent tool for:

Confirming the D-configuration: The CD spectrum of this compound will be the mirror image of the spectrum of its L-enantiomer, thus confirming its stereochemical identity. researchgate.netoup.com

Assessing enantiomeric purity: The magnitude of the CD signal is proportional to the concentration of the chiral molecule, allowing for the quantification of the enantiomeric excess in a sample. royalsocietypublishing.orgresearchgate.net

Studying conformation: The CD spectrum is sensitive to the secondary structure of peptides and proteins. When this compound is incorporated into a peptide, the resulting CD spectrum can provide information about the conformational changes induced by the fluorinated residue. nih.gov

Chromatographic Techniques for Purity Assessment and Separation of Isomers in Research

Chromatographic techniques are indispensable for assessing the purity of this compound and for separating it from its isomers. High-Performance Liquid Chromatography (HPLC) is the most commonly used method. nih.gov

Reversed-Phase HPLC (RP-HPLC): This is a standard method for assessing the purity of the final product. The Boc-protected amino acid is passed through a column with a nonpolar stationary phase, and a polar mobile phase is used for elution. Impurities will have different retention times, allowing for their detection and quantification. While the Boc group is generally stable, care must be taken with highly acidic mobile phase additives like trifluoroacetic acid (TFA), especially during solvent evaporation, as this can lead to premature deprotection. researchgate.net

Chiral HPLC: To separate the D- and L-enantiomers of 3,5-difluoro-homophenylalanine, chiral HPLC is employed. researchgate.netphenomenex.com This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and allowing for their separation. sigmaaldrich.comshimadzu.com This is crucial for ensuring the enantiomeric purity of the D-isomer used in synthesis.

The choice of the appropriate chiral column and mobile phase is critical for achieving good separation of the enantiomers. nih.govresearchgate.netphenomenex.com

Future Research Directions and Unaddressed Challenges in Boc 3,5 Difluoro D Homophenylalanine Chemistry

Development of Novel, Sustainable, and Scalable Synthetic Routes

The broader application of Boc-3,5-difluoro-D-homophenylalanine is currently hampered by the limited availability and challenging synthesis of fluorinated amino acids. chemistryviews.org Future research must focus on developing synthetic methodologies that are not only novel but also sustainable and scalable.

Current synthetic strategies for fluorinated amino acids often fall into two categories: the use of fluorinated building blocks or the direct fluorination of amino acid precursors. rsc.org While effective, these methods can require harsh conditions and multi-step processes. researchgate.netnih.gov A significant advancement would be the development of catalytic enantioselective methods that can install the fluorine atoms and control the stereochemistry in a single, efficient step.

Key Research Objectives:

Flow Chemistry: Transitioning from batch to continuous flow synthesis could offer significant advantages. chemistryviews.org Flow processes can enhance safety when handling reactive fluorinating agents, improve reaction efficiency, and allow for easier scale-up, making compounds like this compound more accessible. chemistryviews.org

Biocatalysis: Engineering enzymes or leveraging existing ones for the stereoselective synthesis of fluorinated amino acids presents a green and highly specific alternative to traditional chemical methods.

Late-Stage Fluorination: Developing methods for the late-stage introduction of fluorine into complex molecules remains a major goal. pharmtech.com This would allow for the diversification of homophenylalanine derivatives at a later point in the synthetic sequence, increasing efficiency.

Photoredox Catalysis: Light-mediated reactions offer mild conditions for radical-based carbon-fluorine bond formation, providing a powerful tool for accessing novel fluorinated amino acids. nih.gov

Synthetic Strategy Advantages Challenges Future Direction
Flow Chemistry Enhanced safety, scalability, process control. chemistryviews.orgInitial setup costs, optimization of flow parameters.Integration of in-line purification and analysis.
Transition-Metal Catalysis High efficiency and selectivity. rsc.orgCatalyst cost, removal of metal contaminants.Development of earth-abundant metal catalysts.
Organocatalysis Metal-free, often milder conditions.Catalyst loading, scalability for some reactions.Design of more active and recyclable organocatalysts.
Photoredox Catalysis Mild reaction conditions, unique reactivity. nih.govLimited substrate scope for some transformations.Expansion to a wider range of fluorinating agents and substrates.

Exploration of New Chemical and Biological Applications (non-clinical)

The unique properties imparted by fluorine—such as increased metabolic stability, altered lipophilicity, and modified conformational preferences—make this compound a valuable building block for various non-clinical applications. beilstein-journals.orgwikipedia.org

In peptide synthesis, the incorporation of this fluorinated amino acid can lead to peptides with enhanced proteolytic stability and potentially altered binding affinities for their biological targets. researchgate.netchemimpex.com The difluorophenyl motif can engage in unique interactions, such as halogen bonding, which can be exploited in the design of enzyme inhibitors or protein-protein interaction modulators. researchgate.net

Potential Areas for Exploration:

Material Science: The fluorinated moiety can impart desirable properties like hydrophobicity and chemical resistance to polymers and other materials. chemimpex.com

Biological Probes: The fluorine atoms can serve as reporters for ¹⁹F NMR studies, allowing for the investigation of protein structure, dynamics, and interactions without the background noise of ¹H NMR. rsc.org

Self-Assembling Peptides: The introduction of fluorinated residues can influence the self-assembly of peptides into novel nanostructures with unique properties.

Advancements in High-Throughput Derivatization and Screening Methodologies

To fully explore the potential of this compound, high-throughput methods for its incorporation into peptide libraries and subsequent screening are essential. Manual derivatization and analysis are often laborious and time-consuming. youtube.com

Automated pre-column derivatization techniques, often using reagents like o-phthalaldehyde (B127526) (OPA) and 9-fluorenylmethyl chloroformate (FMOC), can be adapted for fluorinated amino acids. nih.govulpgc.es These methods, coupled with fluorescence detection or mass spectrometry, allow for the rapid and sensitive analysis of peptide libraries. nih.gov Furthermore, ¹⁹F NMR has emerged as a powerful technique for the detection and discrimination of various molecules, offering a high-resolution method suitable for high-throughput applications without the need for chromatographic separation. acs.org

Methodology Principle Application in Screening Potential Advancement
Automated Pre-column Derivatization Robotic derivatization with fluorescent tags (e.g., OPA) prior to HPLC analysis. youtube.comnih.govRapid quantification and identification of peptides containing the fluorinated amino acid in a library.Integration with microfluidic systems for reduced reagent consumption and faster analysis times.
¹⁹F NMR Screening Utilizes the unique chemical shift of fluorine to detect binding events or enzymatic activity. acs.orgDirect observation of interactions between a target protein and a library of fluorine-containing compounds.Development of novel ¹⁹F-labeled probes with enhanced sensitivity and resolution.
Mass Spectrometry-Based Screening Identification of binders from a complex mixture by detecting the mass of the ligand-receptor complex.Screening of large, diverse peptide libraries for binding affinity.Coupling with affinity selection techniques for rapid identification of high-affinity ligands.

Integration with Artificial Intelligence and Machine Learning for De Novo Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing compound design. nih.govspringernature.com These computational tools can be employed to predict the properties of peptides containing this compound and to design novel sequences with desired activities. mdpi.com

Generative models, such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), can learn from existing data to propose new molecular structures with optimized properties. mdpi.com Language models, adapted for chemical structures, can design novel peptides from scratch. nih.govbiorxiv.org By integrating the known effects of fluorination into these models, it is possible to design peptides with enhanced stability, binding affinity, and specificity. acs.org

AI/ML Applications:

Property Prediction: Training models to predict how the 3,5-difluoro substitution pattern will affect peptide conformation, stability, and receptor binding.

De Novo Peptide Design: Using generative algorithms to create novel peptide sequences that incorporate this compound for specific targets. nih.gov

Reaction Prediction: AI can assist in planning more efficient and sustainable synthetic routes to the target compound and its derivatives.

Unexplored Stereoisomers and Their Unique Contributions to Molecular Function

The biological activity of chiral molecules is critically dependent on their stereochemistry. While this article focuses on the D-homophenylalanine isomer, the corresponding L-isomer, as well as diastereomers arising from fluorination at the β-position, remain largely unexplored. The synthesis of all four stereoisomers of a related compound, [3-²H₁]phenylalanine, has been achieved, demonstrating that routes to access individual stereoisomers can be developed. rsc.org

Each stereoisomer will present a unique three-dimensional arrangement of the difluorophenyl group, leading to distinct interactions with chiral biological macromolecules like proteins and enzymes. The exploration of these other stereoisomers could uncover novel biological activities or provide tool compounds to probe the stereochemical requirements of receptor binding pockets.

Challenges in Modulating Specific Fluorine Effects in Complex Systems

While the introduction of fluorine often imparts beneficial properties, its effects can be complex and sometimes unpredictable. researchgate.net The high electronegativity and stability of the carbon-fluorine bond can alter pKa, lipophilicity, and metabolic pathways in ways that are not always intuitive. nih.gov

Q & A

Basic: What synthetic protocols are recommended for coupling Boc-3,5-difluoro-D-homophenylalanine in peptide synthesis?

Answer:
The compound is typically coupled using 2-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) as an activating agent in the presence of N,N-diisopropylethylamine (DIEA) and dichloromethane (DCM). This method ensures efficient amide bond formation while preserving stereochemical integrity . Key parameters include:

Reaction Parameter Optimal Condition
Coupling AgentHATU (1.1 eq)
BaseDIEA (2.5 eq)
SolventDichloromethane (anhydrous)
TemperatureRoom temperature (20–25°C)

Post-reaction purification via flash chromatography or HPLC is recommended to isolate the product with >95% purity .

Advanced: How can researchers resolve contradictions in antiviral activity data for derivatives across different assays?

Answer:
Discrepancies may arise from variations in cell-line susceptibility (e.g., MT-4 vs. PBMCs) or assay conditions (e.g., viral strain differences). To address this:

  • Standardize Assays: Use consistent cell lines (e.g., MT-4 for HIV-1 IIIB) and normalize results to positive controls like PF74 .
  • Evaluate Structural Confounders: Compare logP, solubility, and metabolic stability (e.g., via liver microsome assays) to identify pharmacokinetic outliers .
  • Statistical Validation: Apply multivariate analysis to isolate substituent effects (e.g., 3,5-difluoro vs. dichloro analogs) .

Basic: Which analytical methods are critical for characterizing this compound?

Answer:

  • Purity: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .
  • Structural Confirmation:
    • 1H/13C NMR: Key signals include Boc tert-butyl (δ ~1.4 ppm) and aromatic fluorine-coupled splitting patterns .
    • Mass Spectrometry (HRMS): Confirm molecular ion [M+H]+ at m/z 316.13 (C15H19F2NO4) .
  • Chirality: Chiral HPLC or polarimetry to verify D-configuration retention during synthesis .

Advanced: What strategies improve metabolic stability of derivatives without compromising antiviral potency?

Answer:

  • Structural Modifications:
    • Replace labile groups (e.g., nitro in TD-1l) with bioisosteres via hydrogenation (e.g., TD-1m’s amine group) .
    • Introduce fluorine atoms at meta positions to enhance oxidative stability .
  • Computational Modeling: Use molecular dynamics to predict CYP450 binding and modify steric hindrance .
  • In Vitro Testing: Validate stability in hepatocyte assays and correlate with in vivo half-life .

Basic: What is the role of the Boc group, and how is it removed post-synthesis?

Answer:
The Boc (tert-butoxycarbonyl) group protects the amino moiety during coupling reactions. Deprotection is achieved using:

  • Acidic Conditions: Trifluoroacetic acid (TFA) in DCM (1:1 v/v, 1–2 h, RT) .
  • Alternative Methods: HCl/dioxane for acid-sensitive substrates.
    Post-removal, neutralize with aqueous NaHCO3 and extract with ethyl acetate .

Advanced: How does 3,5-difluoro substitution impact capsid protein binding compared to other halogens?

Answer:
Comparative SAR studies show:

  • Fluorine’s Electronegativity: Enhances hydrogen bonding with capsid residues (e.g., Asn57) vs. bulkier chloro analogs.

  • Binding Affinity Trends:

    Substituent IC50 (HIV-1 IIIB) LogP
    3,5-diF0.8 µM2.01
    3,5-diCl1.5 µM2.75
    4-CN2.2 µM1.89

Fluorine’s smaller size improves solubility and reduces off-target interactions, making it optimal for antiviral scaffolds .

Advanced: How can FINER criteria guide hypothesis-driven studies on this compound?

Answer:
Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant):

  • Feasible: Prioritize modifications with scalable synthesis (e.g., HATU coupling over niche catalysts) .
  • Novel: Explore understudied targets (e.g., HIV-2 ROD inhibition) .
  • Relevant: Align with NIH priorities for long-acting antivirals.
    Ethical considerations include preclinical toxicity screening per ICH guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.